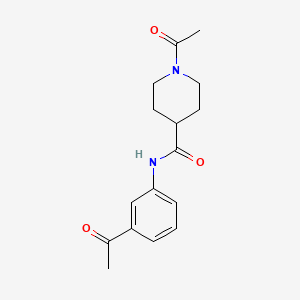
Zanamivir Amine Triacetate Methyl Ester
概要
説明
Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structural features, which include an acetamido group, an amino group, and a triacetoxypropyl group attached to a dihydropyran ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir Amine Triacetate Methyl Ester typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Dihydropyran Ring: Starting from a suitable precursor, such as a sugar derivative, the dihydropyran ring can be formed through cyclization reactions.
Introduction of Functional Groups: The acetamido, amino, and triacetoxypropyl groups can be introduced through a series of substitution and protection-deprotection reactions.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Zanamivir Amine Triacetate Methyl Ester would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Methyl 5-acetamido-4-amino-6-(1,2,3-dihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Similar structure but with hydroxyl groups instead of acetoxy groups.
Methyl 5-acetamido-4-amino-6-(1,2,3-trimethoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
The uniqueness of Zanamivir Amine Triacetate Methyl Ester lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H26N2O10 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
methyl 3-acetamido-4-amino-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21) |
InChIキー |
LWRWOGLOMFAFCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-](/img/structure/B8666450.png)

![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)



![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)




![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)
